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Compound of Interest

Compound Name: 4-Chloro-2-methyl-7-nitroquinoline
CAS No.: 56983-09-6
Cat. No.: B368666
Get Quote
. J

Part 1: Executive Summary

4-Chloro-2-methyl-7-nitroquinoline (CAS: 56983-09-6) is a high-value heterocyclic
intermediate primarily utilized in the synthesis of bioactive compounds, including antimalarials,
kinase inhibitors, and DNA-intercalating agents. Its utility stems from the orthogonal reactivity of
its functional groups: the labile C4-chlorine atom (activated for nucleophilic displacement) and
the C7-nitro group (a precursor for amines via reduction).

This guide provides a rigorous analysis of the compound's chemical compatibility, stability
profiles, and handling protocols. It moves beyond basic physical properties to offer "field-
proven" insights into how this molecule behaves under synthetic stress, ensuring experimental
success and safety.

Part 2: Physicochemical Profile[1][2]

Understanding the physical state and solubility limits is the first step in designing compatible
reaction matrices.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b368666#bc-rfq
https://www.benchchem.com/product/b368666/docs?utm_src=pdf-body#4-chloro-2-methyl-7-nitroquinoline-chemical-compatibility-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b368666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value | Description Technical Note
Unique identifier for the 2-
CAS Number 56983-09-6 o
methyl-7-nitro isomer.[1][2]
Molecular Formula C10H7CIN202 MW: 222.63 g/mol

Physical State

Solid (Pale yellow to tan

powder)

Color darkens upon exposure

to light/air.

Melting Point

>80°C (Predicted/Analogous)

Exact experimental value
varies by purity/polymorph;
analogs typically melt 100—
140°C.

Solubility (High)

DMSO, DMF, DMAc,

Chloroform

Preferred solvents for SNAr

reactions.

Solubility (Mod)

Dichloromethane, Ethyl

Acetate

Good for extraction; may
require warming for
concentrated solutions.

Solubility (Low)

Water, Aliphatic Hexanes

"Crashes out" in non-polar or

highly aqueous media.

LogP

~3.0 (Predicted)

Lipophilic; readily crosses cell

membranes.

Part 3: Chemical Compatibility Matrix

This section defines the stability of 4-Chloro-2-methyl-7-nitroquinoline against major reagent

classes. The ratings below are derived from the electronic effects of the nitro-quinoline scaffold.

Compatibility Ratings

o A (Excellent): Stable for prolonged periods.

e B (Good): Stable for short durations (<24h) or at low temperatures.

e C (Poor): Rapid degradation or reaction.
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e X (Incompatible): Dangerous or immediate reaction.

Reagent Class Rating Mechanism / Interaction
N Compatible. Used as acid
Non-Nucleophilic Bases (e.qg., ] o
A scavengers in substitution
DIPEA, TEA) ,
reactions.
Hydrolysis Risk: Hydroxide
Strong Agueous Bases ) ]
C ions displace the C4-Cl to form
(NaOH, KOH) _ _ .
the 4-quinolone (inactive).
Stable. Protonation of N1
Mineral Acids (HCI, H2S0a4) A/B occurs (reversible). HCl gas in
ether forms the stable HCI salt.
Generally stable, but may
Lewis Acids (AICIs3, BF3) B complex with the nitro group or
ring nitrogen.
Reactive: The C4-Cl is
] ] ] designed to be displaced.
Nucleophiles (Amines, Thiols) X )
"Incompatible” for storage,
"Ideal" for synthesis.
Reactive: Reduces the 7-NO2
Reducing Agents (Hz2/Pd, X group to 7-NHz. Must be
SnClz, Fe/HCI) avoided unless reduction is the
goal.
Oxidizing Agents (MCPBA, B/C Potential for N-oxide formation
H202) at the quinoline nitrogen.
Slow solvolysis (displacement
Protic Solvents (MeOH, EtOH) B of Cl by alkoxide) can occur at

reflux temperatures.

Mechanistic Insight: The "Activated" Chlorine

The 4-chloro substituent is the focal point of this molecule's reactivity. The quinoline nitrogen

(N1) withdraws electron density from the ring, making the C2 and C4 positions electrophilic.
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The addition of a nitro group at C7 (electron-withdrawing) further depletes electron density from
the aromatic system, significantly lowering the activation energy for Nucleophilic Aromatic
Substitution (S_NAr).

Implication for Researchers: You do not need harsh catalysts (like Pd) to displace this chlorine.
Mild heating with a nucleophile is often sufficient.

Part 4: Synthetic Reactivity & Protocols
Reactivity Visualization

The following diagram maps the logical flow of reactivity for this scaffold.
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Caption: Reactivity pathways. The C4-Cl displacement (Red) is the primary synthetic utility,
while hydrolysis (Green) is a degradation pathway to avoid.

Protocol: Nucleophilic Substitution (Amination)

This is the standard workflow for utilizing this compound.[3]
Reagents:
e Substrate: 4-Chloro-2-methyl-7-nitroquinoline (1.0 eq)

e Nucleophile: Primary or Secondary Amine (1.1 — 1.5 eq)
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e Base: Triethylamine or DIPEA (1.5 - 2.0 eq)
e Solvent: Isopropanol (IPA), DMF, or Ethanol.

Procedure:

Dissolution: Dissolve the quinoline substrate in the chosen solvent.[3] Note: If using DMF, the
reaction can often proceed at lower temperatures.

o Addition: Add the base, followed by the amine.

o Reaction: Heat to reflux (IPA/EtOH) or 60-80°C (DMF). Monitor by TLC or LCMS. The
starting material (Cl) typically runs faster (higher R_f) than the amino product.

o Workup:
o If in Alcohol: Cool to RT. The product often precipitates. Filter and wash with cold ether.
o If in DMF: Pour into ice-water. The product will crash out as a solid. Filter and dry.[3][4][5]

Critical Control Point: Avoid using strong alkoxide bases (e.g., NaOMe) unless you intend to
form the ether. Alkoxides are competitive nucleophiles and will displace the chlorine to form the
4-methoxy derivative alongside your amine product.

Part 5: Handling, Storage & Safety[3]
Storage Protocols

e Moisture: The C-Cl bond is susceptible to slow hydrolysis. Store in a tightly sealed container,
preferably under an inert atmosphere (Argon/Nitrogen) if storing for >3 months.

 Light: Nitro-aromatics are photosensitive. Store in amber vials or wrap containers in foil.

o Temperature: Refrigeration (2—8°C) is recommended to inhibit slow decomposition, though
the compound is generally stable at room temperature (20-25°C) for short durations.

Safety & Toxicology (GHS Classification)

 Signal Word: Warning
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e Hazard Statements:
o H315: Causes skin irritation.[6]
o H319: Causes serious eye irritation.[6]
o H335: May cause respiratory irritation.[6]

» Sensitization Risk: Halogenated nitro-aromatics are known skin sensitizers. Double-gloving
(Nitrile) is mandatory.

 Inhalation: Use a fume hood. The dust is irritating to mucous membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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